molecular formula C24H21F2NO3 B126205 エゼチミブ-d4-1

エゼチミブ-d4-1

カタログ番号: B126205
分子量: 413.4 g/mol
InChIキー: OLNTVTPDXPETLC-GMASCKFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エゼチミブは、腸におけるコレステロールの吸収を担うNiemann-Pick C1様1(NPC1L1)タンパク質を阻害することで作用する、強力なコレステロール吸収阻害剤です 。この化合物は主に科学研究や分析用途で使用されています。

製法

合成ルートと反応条件

SCH 58235 D4の合成には、エゼチミブ分子への重水素の導入が含まれます。 重水素は水素の安定同位体であり、その導入は薬物の薬物動態と代謝プロファイルに影響を与える可能性があります 。合成ルートは通常、エゼチミブ分子内の特定の水素原子の重水素化を制御された条件下で行うことから成ります。

工業生産方法

SCH 58235 D4の工業生産は、上記と同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するために、特殊な機器と条件を使用することが含まれます。 この化合物はその後精製され、品質が検査された後、研究目的で提供されます .

生化学分析

Biochemical Properties

Ezetimibe-d4-1 inhibits the absorption of cholesterol by binding to the NPC1L1 protein located in the apical membrane of enterocytes in the small intestine . This binding prevents the internalization of cholesterol into the cells, thereby reducing the overall cholesterol levels in the body. The compound interacts with various enzymes and proteins involved in cholesterol metabolism, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which glucuronidate ezetimibe to form its active metabolite, ezetimibe-glucuronide . Additionally, Ezetimibe-d4-1 does not interfere with the absorption of triglycerides, fatty acids, or fat-soluble vitamins .

Cellular Effects

Ezetimibe-d4-1 exerts its effects on enterocytes by inhibiting the uptake of cholesterol, leading to a decrease in intracellular cholesterol levels . This reduction in cholesterol levels triggers a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream . Ezetimibe-d4-1 also influences cell signaling pathways related to cholesterol homeostasis, including the activation of sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol synthesis and uptake .

Molecular Mechanism

The primary mechanism of action of Ezetimibe-d4-1 involves the inhibition of the NPC1L1 protein, which is responsible for the uptake of cholesterol into enterocytes . By binding to NPC1L1, Ezetimibe-d4-1 prevents the internalization of cholesterol, thereby reducing its absorption . This inhibition leads to a decrease in the delivery of cholesterol to the liver, resulting in a reduction in hepatic cholesterol stores and an increase in the expression of LDL receptors on hepatocytes . The compound also undergoes glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide, which retains the ability to inhibit NPC1L1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ezetimibe-d4-1 on cholesterol absorption are observed to be stable over time . The compound maintains its inhibitory activity on NPC1L1 and continues to reduce cholesterol absorption in both in vitro and in vivo studies . Long-term studies have shown that Ezetimibe-d4-1 remains effective in reducing cholesterol levels without significant degradation or loss of activity . Additionally, the compound does not exhibit any adverse effects on cellular function or viability over extended periods of exposure .

Dosage Effects in Animal Models

In animal models, the effects of Ezetimibe-d4-1 on cholesterol absorption are dose-dependent . Lower doses of the compound result in a moderate reduction in cholesterol levels, while higher doses lead to a more pronounced decrease in cholesterol absorption . At very high doses, Ezetimibe-d4-1 may cause adverse effects such as gastrointestinal disturbances and liver toxicity . The optimal dosage for achieving the desired cholesterol-lowering effects without causing toxicity varies depending on the species and experimental conditions .

Metabolic Pathways

Ezetimibe-d4-1 is primarily metabolized in the liver and intestine through glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes . The major metabolite, ezetimibe-glucuronide, retains the ability to inhibit NPC1L1 and contributes to the overall cholesterol-lowering effects of the compound . The metabolic pathways of Ezetimibe-d4-1 do not involve significant interactions with other enzymes or cofactors, and the compound does not affect the metabolism of other lipids or fat-soluble vitamins .

Transport and Distribution

Ezetimibe-d4-1 is transported and distributed within cells and tissues primarily through passive diffusion . The compound is absorbed in the small intestine and transported to the liver, where it undergoes glucuronidation to form ezetimibe-glucuronide . Both Ezetimibe-d4-1 and its glucuronide metabolite are distributed to various tissues, including the liver, intestine, and plasma . The compound does not rely on specific transporters or binding proteins for its distribution and does not accumulate in any particular tissue .

Subcellular Localization

Ezetimibe-d4-1 is localized primarily in the apical membrane of enterocytes in the small intestine, where it exerts its inhibitory effects on NPC1L1 . The compound does not undergo significant subcellular compartmentalization and remains associated with the plasma membrane . Ezetimibe-d4-1 does not require any specific targeting signals or post-translational modifications for its localization and activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SCH 58235 D4 involves the incorporation of deuterium into the Ezetimibe molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug . The synthetic route typically involves the deuteration of specific hydrogen atoms in the Ezetimibe molecule under controlled conditions.

Industrial Production Methods

Industrial production of SCH 58235 D4 follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The compound is then purified and tested for quality before being made available for research purposes .

化学反応の分析

反応の種類

SCH 58235 D4は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を含む反応です。

    還元: この反応は、水素の付加または酸素の除去を含む反応です。

    置換: この反応は、原子または原子群を別の原子または原子群で置き換える反応です。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します。 これらの反応の条件は、目的の結果に応じて異なりますが、通常は制御された温度とpHレベルを含みます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、SCH 58235 D4の酸化は、さまざまな酸化された誘導体の生成につながる可能性がありますが、還元は化合物の還元形を生成する可能性があります .

科学研究での応用

SCH 58235 D4は、コレステロールの吸収を阻害する能力があるため、科学研究で広く使用されています。その用途には、以下が含まれます。

類似化合物との比較

生物活性

Ezetimibe-d4, also known as 4-dehydroxy-4-amino ezetimibe-d4, is a deuterated derivative of the cholesterol absorption inhibitor ezetimibe. This compound has garnered interest due to its potential applications in pharmacokinetic studies and its role in managing hyperlipidemia. This article delves into the biological activity of Ezetimibe-d4, examining its mechanism of action, pharmacokinetics, and clinical implications.

Ezetimibe-d4 functions primarily as a selective inhibitor of cholesterol absorption in the intestine. It achieves this by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in the intestinal uptake of cholesterol and phytosterols. By inhibiting this protein, Ezetimibe-d4 effectively reduces the absorption of dietary cholesterol, leading to lower plasma cholesterol levels, which is beneficial for patients with hyperlipidemia and cardiovascular diseases .

Pharmacokinetics

The pharmacokinetic profile of Ezetimibe-d4 is characterized by its metabolic stability due to the deuterated structure. This stability may enhance its bioavailability compared to non-deuterated forms. Following oral administration, Ezetimibe-d4 is rapidly absorbed in the small intestine and extensively metabolized to its active metabolite, Ezetimibe phenoxy glucuronide (EZE-Ph), with over 80% conversion observed .

Key Pharmacokinetic Parameters

ParameterEzetimibe-d4Ezetimibe (non-deuterated)
Molecular Weight327.23 g/mol409.47 g/mol
AbsorptionRapidRapid
Metabolism>80% to EZE-Ph>80% to EZE-Ph
Half-life~22 hours~22 hours

Case Study: Impact on LDL-C Levels

Clinical trials have demonstrated that Ezetimibe significantly reduces low-density lipoprotein cholesterol (LDL-C) levels. A meta-analysis of eight randomized controlled trials showed that ezetimibe monotherapy resulted in an average LDL-C reduction of 18.58% compared to placebo . Furthermore, when combined with statins, such as simvastatin, the reduction in LDL-C was even more pronounced—15.1% greater than with statin monotherapy alone .

Hepatic Impairment Studies

Research has indicated that hepatic impairment can alter the disposition of Ezetimibe and its metabolites. In a study using a carbon tetrachloride (CCl₄)-induced hepatic failure rat model, plasma exposure to both Ezetimibe and EZE-Ph increased significantly after administration. This suggests that liver function plays a critical role in the metabolism and clearance of these compounds .

Biological Activity in Specific Conditions

Ezetimibe has been shown to activate pathways that may confer protective effects against oxidative stress and inflammation. For instance, it activates the AMP-activated protein kinase (AMPK)/Nrf2 pathway, which is involved in cellular defense mechanisms against oxidative damage . This activity could have implications for conditions associated with oxidative stress, such as ischemia/reperfusion injury.

特性

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-GMASCKFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-d4
Reactant of Route 2
Ezetimibe-d4
Reactant of Route 3
Ezetimibe-d4
Reactant of Route 4
Reactant of Route 4
Ezetimibe-d4
Reactant of Route 5
Reactant of Route 5
Ezetimibe-d4
Reactant of Route 6
Ezetimibe-d4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。